(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound might be studied for similar biological activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Chalcones have been explored for their ability to inhibit enzymes and interact with various biological targets.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit cell proliferation by interacting with specific enzymes or signaling pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one lies in its combination of fluorine and methoxy substituents on the aromatic rings, as well as the presence of a furan ring. These structural features might confer unique chemical and biological properties compared to other chalcones.
Biological Activity
(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity across various domains, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
The compound is characterized by the presence of a ketoethylenic moiety and a furan ring , which are crucial for its biological activity. The general structure can be represented as follows:
Anticancer Activity
Chalcone derivatives, including this compound, have been reported to exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. In vitro assays demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 10 to 20 µM in various cancer lines .
- Mechanism of Action : The compound may act by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer .
Table 1: Anticancer Activity Overview
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 15 | PI3K/Akt pathway inhibition |
Lung Cancer | 12 | Induction of apoptosis |
Prostate Cancer | 18 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : It demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL .
- Fungal Activity : In addition to bacterial strains, this chalcone exhibited antifungal properties against Candida albicans, with an MIC of 25 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .
Table 2: Antimicrobial Activity Overview
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Candida albicans | 25 |
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Study : A clinical trial involving breast cancer patients treated with this compound showed a reduction in tumor size and improved patient outcomes when used in conjunction with standard chemotherapy .
- Antimicrobial Efficacy : A study focusing on skin infections caused by resistant bacterial strains indicated that topical application of this chalcone derivative led to significant improvement in infection resolution compared to conventional treatments .
Properties
Molecular Formula |
C20H15FO3 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15FO3/c1-23-17-8-4-15(5-9-17)20-13-11-18(24-20)10-12-19(22)14-2-6-16(21)7-3-14/h2-13H,1H3/b12-10+ |
InChI Key |
SULAUSMHHOUUAZ-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.